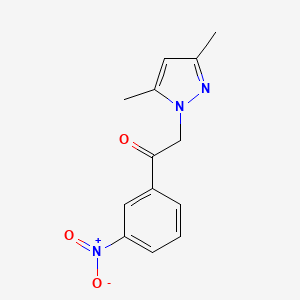

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-nitrophenyl)-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

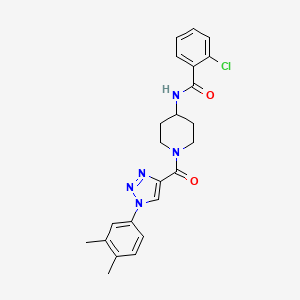

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-nitrophenyl)-1-ethanone, also known as 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethanone, is a chemical compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound with a pyrazole ring and an ethanone moiety. The compound has a molecular weight of 252.27 g/mol, and its chemical formula is C13H14N2O2.

Scientific Research Applications

Molecular Structures and Interactions : Research conducted by Carlos Bustos et al. (2015) explored the molecular structures of substituted pyrazole derivatives. They observed non-planar structures with dihedral angles between phenyl and pyrazole rings. The study highlighted weak intermolecular interactions, including unusual trifurcated contacts, contributing to the compound's structural properties (Bustos et al., 2015).

Helical Twist and Metal Complexes : A study by M. Drew et al. (2007) revealed that 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole belongs to a rare class of helically twisted synthetic organic molecules. This study also involved the creation of square planar Pd(II) complexes exhibiting a helical twist, showcasing potential applications in coordination chemistry (Drew et al., 2007).

Reactivity in Organic Synthesis : N. Peet and S. Sunder (1986) conducted a study on the reactivity of pyrazolyl and phenylthiazole derivatives. They corrected previous misassignments in the preparation of these compounds, contributing to a better understanding of their reactivity and synthesis routes (Peet & Sunder, 1986).

Antimicrobial Applications : G. Raju et al. (2016) synthesized new pyrazole derivatives containing a 2-methylquinoline ring system. They evaluated these compounds for their antibacterial activity against various bacteria and fungi, indicating potential antimicrobial applications (Raju et al., 2016).

Structural Studies and Hydration Effects : F. Jiménez-Cruz et al. (2003) synthesized and studied the molecular structure of a monohydrated pyrazole derivative. Their work provided insights into the effects of hydration on the compound's structure, using techniques like NMR and X-ray diffraction (Jiménez-Cruz et al., 2003).

Ligand Synthesis for Metal Complexes : M. Guerrero et al. (2008) synthesized new hybrid pyrazolic ligands and explored their use in forming palladium(II) complexes. This work contributes to the field of organometallic chemistry and the development of novel metal-ligand complexes (Guerrero et al., 2008).

properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-1-(3-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-9-6-10(2)15(14-9)8-13(17)11-4-3-5-12(7-11)16(18)19/h3-7H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXLZDUAEURDJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801321677 |

Source

|

| Record name | 2-(3,5-dimethylpyrazol-1-yl)-1-(3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818152 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-nitrophenyl)-1-ethanone | |

CAS RN |

956612-15-0 |

Source

|

| Record name | 2-(3,5-dimethylpyrazol-1-yl)-1-(3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate](/img/structure/B2364619.png)

![(Z)-1-(4-fluorobenzyl)-3-(((3-methoxybenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2364620.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2364623.png)

![6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline](/img/structure/B2364626.png)

![N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2364629.png)

![1-(benzo[d]isoxazol-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methanesulfonamide](/img/structure/B2364630.png)

![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2364632.png)

![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2364633.png)

![2-(1,3-Benzodioxol-5-yl)-3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2364640.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2364641.png)